molecular formula C17H17ClN2O3S B2643399 N-[(2-chlorophenyl)(4-morpholinyl)methylene]benzenesulfonamide CAS No. 838585-58-3

N-[(2-chlorophenyl)(4-morpholinyl)methylene]benzenesulfonamide

Cat. No.: B2643399
CAS No.: 838585-58-3
M. Wt: 364.84
InChI Key: AGDHJLCLXHIDFO-ZPHPHTNESA-N
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Description

Sulfonamide derivatives are of great attention due to their wide spectrum of biological activities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Scientific Research Applications

  • Carbonic Anhydrase Inhibition:

    • Certain benzenesulfonamide derivatives, including those related to N-[(2-chlorophenyl)(4-morpholinyl)methylene]benzenesulfonamide, have been found to potently inhibit carbonic anhydrase isoenzymes. These compounds were synthesized using microwave irradiation, a method different from the conventional heating typically reported in the literature. The inhibitory effects were significant, with Ki values in the nanomolar range, indicating strong potential for medicinal applications, especially considering the role of carbonic anhydrases in various physiological functions and diseases (Gul et al., 2016).
  • Molecular Structure and Hydrogen Bonding:

    • The molecular structure and conformation of related benzenesulfonamide compounds have been extensively studied. For instance, in N-(2-methylphenyl)benzenesulfonamide, the N—H bond orientation and the dihedral angle between the benzene rings have been characterized, highlighting the compound's unique structural features. These structural insights are crucial for understanding the compound's interaction with biological molecules and potential for drug development (Gowda et al., 2008).
  • Inhibitory Effects on Neurological Enzymes:

    • Benzenesulfonamides incorporating 1,3,5-triazine structural motifs have shown inhibitory effects on acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with neurological diseases like Alzheimer's and Parkinson's, as well as pigmentation disorders. The inhibitory potency, alongside moderate antioxidant properties, suggests therapeutic potential for these compounds in treating neurodegenerative diseases and related conditions (Lolak et al., 2020).

Biological Potential and Drug Design

Further research on this compound derivatives has expanded into other areas of biological potential and drug design:

  • Antioxidant and Enzyme Inhibition Properties:

    • Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide demonstrated not only potent enzyme inhibition against acetylcholinesterase and butyrylcholinesterase but also significant antioxidant activity. These findings indicate potential for these compounds in therapeutic applications, particularly in managing diseases where oxidative stress and enzyme dysregulation play a critical role (Kausar et al., 2019).
  • Cognitive Enhancing Properties:

    • SB-399885, a compound structurally related to this compound, has been studied for its high affinity and potent antagonistic effect on the 5-HT6 receptor. Its ability to enhance cognitive functions and improve cholinergic function indicates potential use in treating cognitive deficits associated with Alzheimer's disease and schizophrenia (Hirst et al., 2006).
  • Antibacterial Activity:

    • Novel derivatives of 4-chloro-2-mercaptobenzenesulfonamides have exhibited promising antibacterial activity against various Gram-positive bacterial strains. This finding suggests potential use in developing new antibacterial agents to combat resistant strains of bacteria (Sławiński et al., 2013).
  • Crystal Structure and Potential Medicinal Applications:

    • The crystal structure of carbamoylsulfonamide derivatives has been characterized, revealing extensive intra- and intermolecular hydrogen bonds. These structural insights are important for understanding the compound's interaction with biological molecules and its potential for medicinal applications (Siddiqui et al., 2008).

Properties

IUPAC Name

(NZ)-N-[(2-chlorophenyl)-morpholin-4-ylmethylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c18-16-9-5-4-8-15(16)17(20-10-12-23-13-11-20)19-24(21,22)14-6-2-1-3-7-14/h1-9H,10-13H2/b19-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDHJLCLXHIDFO-ZPHPHTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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